PRMT6 Inhibitory Potency: Direct Comparison with Closest Structural Analogs
4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile exhibits potent inhibition of human protein arginine N-methyltransferase 6 (PRMT6), with reported IC₅₀ values ranging from 26 nM to 43 nM in enzymatic assays using full-length human PRMT6 expressed in baculovirus systems [1]. In contrast, a structurally distinct PRMT6 inhibitor (BDBM50580055/CHEMBL5089738) shows substantially weaker inhibition with an IC₅₀ of 755 nM under comparable assay conditions [2]. Furthermore, within the pyrimidine-5-carbonitrile series, positional isomerism critically affects activity: while 4-amino-2-chloro-6-methylpyrimidine-5-carbonitrile demonstrates nanomolar PRMT6 inhibition, the 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile regioisomer (CAS 99586-66-0) serves as a PI3K inhibitor intermediate rather than a direct PRMT6 modulator .
| Evidence Dimension | PRMT6 enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 26 nM (full-length human PRMT6, baculovirus expression) |
| Comparator Or Baseline | BDBM50580055 (alternative PRMT6 inhibitor scaffold): 755 nM |
| Quantified Difference | Target compound is ~29-fold more potent (755 nM / 26 nM ≈ 29×) |
| Conditions | Human full-length PRMT6 (residues 1-375), baculovirus expression system, methylation activity assay |
Why This Matters
This quantitative potency differential justifies selection of this specific compound for PRMT6-targeted drug discovery campaigns where nanomolar biochemical activity is a prerequisite for hit-to-lead progression.
- [1] BindingDB. BDBM50194728 (CHEMBL3984626): Inhibition of human full length PRMT6. Assay ID 1, Entry ID 50047872. View Source
- [2] BindingDB. BDBM50580055 (CHEMBL5089738): Inhibition of N-terminal hexa-His-tagged human PRMT6. Assay ID 1, Entry ID 50014786. View Source
